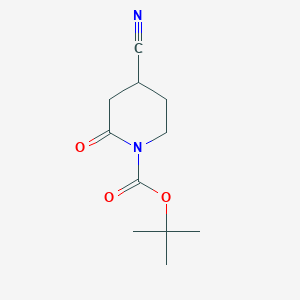![molecular formula C19H19ClN2O3 B2620617 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 902254-90-4](/img/structure/B2620617.png)
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, biochemistry, and medicinal chemistry. This compound is also known by the name of COA-Cl, and it is a potent inhibitor of the enzyme carbonic anhydrase.
作用機序
The mechanism of action of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide is based on its ability to inhibit the enzyme carbonic anhydrase. This enzyme plays a critical role in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting this enzyme, COA-Cl can disrupt these processes and lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application of the compound. In general, this compound has been shown to have significant effects on acid-base balance, respiration, and ion transport. It has also been shown to have potential applications in the treatment of glaucoma, cancer, and other diseases.
実験室実験の利点と制限
The advantages of using 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide in lab experiments are numerous. This compound is highly potent and can be used in small concentrations, making it cost-effective. However, the limitations of using this compound are also significant. Its complex synthesis process and potential side effects make it challenging to work with, and its precise dosage and administration must be carefully controlled.
将来の方向性
The potential future directions for research on 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide are numerous. One direction is to further investigate its potential applications in the treatment of glaucoma, cancer, and other diseases. Another direction is to develop new and more efficient synthesis methods for this compound. Additionally, research can focus on exploring the potential side effects and toxicity of this compound to ensure its safety in medical applications.
Conclusion:
In conclusion, this compound is a highly potent compound with significant potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. Its ability to inhibit the enzyme carbonic anhydrase makes it a promising lead compound for the development of new drugs. However, its complex synthesis process and potential side effects must be carefully considered in its use. Future research can further explore its potential applications and develop new synthesis methods to make it more accessible for medical applications.
合成法
The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex process that involves several steps. The first step involves the reaction of 5-chloroanthranilic acid with thionyl chloride, which results in the formation of 5-chloro-2-oxobenzo[d]oxazole. This intermediate is then reacted with N-(4-phenylbutan-2-yl)acetamide in the presence of a base to yield the final product.
科学的研究の応用
The potential applications of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide in scientific research are numerous. One of the most significant applications is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. This compound has also been shown to have potential applications in the treatment of cancer, glaucoma, and other diseases.
特性
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13(7-8-14-5-3-2-4-6-14)21-18(23)12-22-16-11-15(20)9-10-17(16)25-19(22)24/h2-6,9-11,13H,7-8,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCJERMLXBNYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

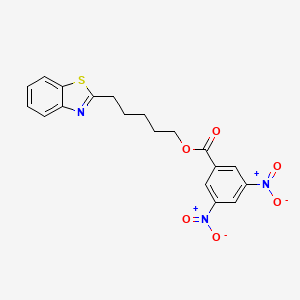
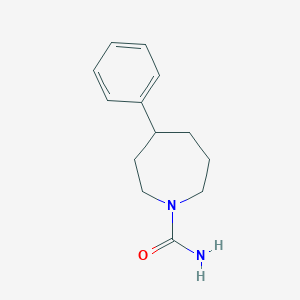

![6-Tert-butyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2620537.png)

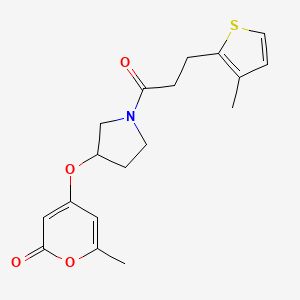
![[1,4]Dioxan-2-ylmethyl-methyl-amine hydrochloride](/img/structure/B2620543.png)
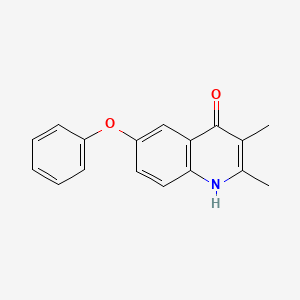
![2-(4-fluorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2620545.png)
![Benzyl N-[2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]carbamate](/img/structure/B2620547.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2620548.png)
![N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620550.png)
![(5-Methyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2620552.png)
